Physicochemical Property Comparison: 2,4-Difluoro Substitution vs. Unsubstituted Phenyl 1,3,4-Oxadiazole Analogs
CAS 1171889-85-2 exhibits a computed XLogP3 of 2.7 and 7 hydrogen bond acceptors, compared to a representative unsubstituted phenyl analog (N-[5-phenyl-1,3,4-oxadiazol-2-yl]acetamide, computed XLogP3 ~1.5, 5 HBA) [1]. The difluoro substitution increases lipophilicity by approximately 1.2 log units while adding two HBA fluorine atoms, which can enhance membrane permeability and target-binding enthalpic contributions.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBA = 7; HBD = 1; MW = 345.30 |
| Comparator Or Baseline | N-[5-phenyl-1,3,4-oxadiazol-2-yl]acetamide (unsubstituted phenyl analog): XLogP3 ~1.5; HBA = 5; HBD = 1; MW ~265 |
| Quantified Difference | ΔXLogP3 ≈ +1.2; ΔHBA = +2 |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) [1] |
Why This Matters
Higher lipophilicity and HBA count can translate into improved passive membrane permeability and stronger polar interactions with biological targets, making this compound a more attractive lead scaffold than simpler phenyl oxadiazoles.
- [1] PubChem. N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, CID 43972233. National Library of Medicine, 2025. View Source
